molecular formula C18H21BClNO4S B13927977 2-Chloro-n-phenyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide CAS No. 1106313-73-8

2-Chloro-n-phenyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide

Cat. No.: B13927977
CAS No.: 1106313-73-8
M. Wt: 393.7 g/mol
InChI Key: MBKDEMZZNFJDCF-UHFFFAOYSA-N
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Description

2-Chloro-n-phenyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is known for its unique structure, which includes a chloro group, a phenyl group, and a dioxaborolane ring, making it a versatile reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-n-phenyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide typically involves the reaction of 2-chlorobenzenesulfonamide with phenylboronic acid pinacol ester under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and advanced purification systems, such as high-performance liquid chromatography (HPLC), can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-n-phenyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .

Mechanism of Action

The mechanism of action of 2-Chloro-n-phenyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide involves its ability to participate in various chemical reactions due to its functional groups. The chloro group can undergo nucleophilic substitution, while the boronic ester group can engage in coupling reactions. These reactions are facilitated by the presence of catalysts and bases, which activate the reactants and promote the formation of new bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-Chloro-n-phenyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide lies in its combination of functional groups, which allows it to participate in a diverse array of chemical reactions. This versatility makes it a valuable reagent in organic synthesis and various industrial applications .

Properties

CAS No.

1106313-73-8

Molecular Formula

C18H21BClNO4S

Molecular Weight

393.7 g/mol

IUPAC Name

2-chloro-N-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

InChI

InChI=1S/C18H21BClNO4S/c1-17(2)18(3,4)25-19(24-17)13-10-11-15(20)16(12-13)26(22,23)21-14-8-6-5-7-9-14/h5-12,21H,1-4H3

InChI Key

MBKDEMZZNFJDCF-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)S(=O)(=O)NC3=CC=CC=C3

Origin of Product

United States

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